
2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium is a diazonium compound characterized by the presence of an ethylsulfonyl group and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium typically involves the diazotization of 2-Ethylsulfonyl-5-(trifluoromethyl)aniline. The process generally includes the following steps:
Nitration: The starting material, 2-Ethylsulfonyl-5-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Diazotization: The resulting amine is diazotized by treating it with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl hydrazine.
Common Reagents and Conditions
Substitution Reactions: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or sodium carbonate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds and dyes.
Reduction Reactions: Aryl hydrazines.
Applications De Recherche Scientifique
2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in labeling and detection of biomolecules due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium involves the formation of reactive intermediates such as aryl radicals or cations. These intermediates can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylsulfonyl-5-(trifluoromethyl)benzenediazonium
- 2-Ethylsulfonyl-4-(trifluoromethyl)benzenediazonium
- 2-Ethylsulfonyl-5-(difluoromethyl)benzenediazonium
Uniqueness
2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium is unique due to the presence of both ethylsulfonyl and trifluoromethyl groups, which impart distinct chemical properties
Propriétés
Numéro CAS |
46811-46-5 |
|---|---|
Formule moléculaire |
C9H8F3N2O2S+ |
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
2-ethylsulfonyl-5-(trifluoromethyl)benzenediazonium |
InChI |
InChI=1S/C9H8F3N2O2S/c1-2-17(15,16)8-4-3-6(9(10,11)12)5-7(8)14-13/h3-5H,2H2,1H3/q+1 |
Clé InChI |
VCYZOJIUAANVEU-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)

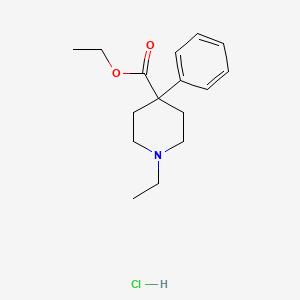
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol](/img/structure/B13423534.png)
![(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B13423540.png)
![4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)

![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)
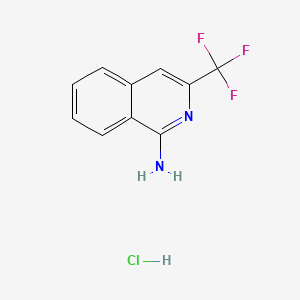
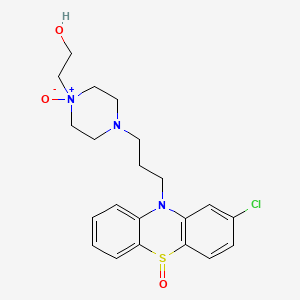

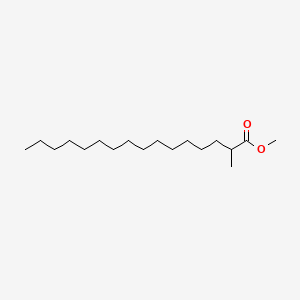
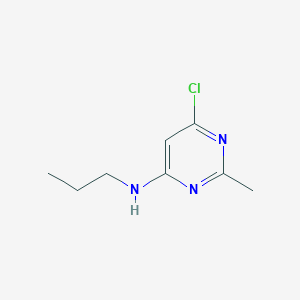
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)
